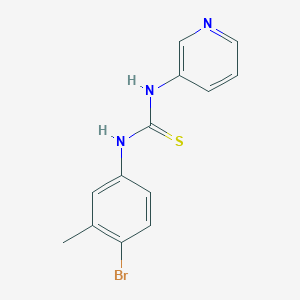

![molecular formula C23H18ClFN2O4 B5502564 3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

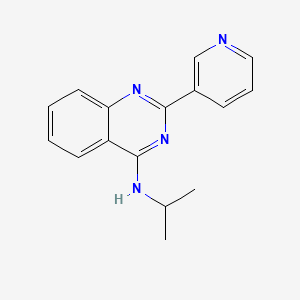

3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate represents a complex organic compound featuring a blend of functional groups that influence its chemical behavior and physical properties. The presence of chloro, methyl, phenoxy, acetyl, carbonohydrazonoyl, and fluorobenzoate moieties suggests a multifaceted molecule with potential applications in various fields, excluding direct medicinal applications as per the provided guidelines.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired structure. For similar compounds, methods like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination have been employed, indicating a practical approach with high yield and low cost for synthesizing structurally related molecules (Su Wei-ke, 2008).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often elucidated using techniques like X-ray diffraction, revealing details about dihedral angles, crystal packing, and intermolecular interactions. For example, the title compound from a related study displayed specific dihedral angles between its rings and stabilizing intermolecular hydrogen bonds, indicating a structured and potentially rigid molecular architecture (D. Chopra et al., 2006).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in the molecule. Compounds with similar structures have shown reactivity towards nucleophilic agents and the ability to undergo transformations such as Friedel-Crafts acylation, indicating reactive acyl and aryl halide groups that could participate in further chemical synthesis (Jong‐Beom Baek et al., 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are pivotal in determining the compound's application. The solvatochromism and crystallochromism exhibited by structurally related compounds suggest that slight modifications in the molecular structure can significantly affect these properties, leading to different behavior in various solvents and under different crystallization conditions (M. Ueki et al., 2017).

Scientific Research Applications

Fluorescent Sensor Development

A study by Ye et al. (2014) highlights the synthesis of a fluorogenic chemosensor based on o-aminophenol, which exhibits high selectivity and sensitivity towards Al3+ ions. This sensor demonstrates potential for applications in detecting metal ions at the parts per billion level and for bio-imaging fluorescent probe use in living cell imaging, such as in human cervical HeLa cancer cell lines (Xingpei Ye et al., 2014).

Environmental Biodegradation

Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate via para-carboxylation, using fluorinated analogues to elucidate the transformation mechanism. Their research indicates the environmental relevance of these compounds in the biodegradation of pollutants (B. Genthner et al., 1989).

Organic Synthesis and Catalysis

Quideau et al. (2005) discussed the oxidative dearomatization of phenols and anilines via λ3- and λ5-iodane-mediated phenylation and oxygenation, showcasing the application of such compounds in organic synthesis and the development of novel synthetic methodologies (S. Quideau et al., 2005).

Nanotechnology

Baek, Lyons, and Tan (2004) explored the grafting of vapor-grown carbon nanofibers via in-situ polycondensation of 3-phenoxybenzoic acid in poly(phosphoric acid), demonstrating the use of such compounds in the modification of nanomaterials for advanced applications (Jong‐Beom Baek et al., 2004).

Analytical Chemistry

Ye, Bishop, Needham, and Calafat (2008) developed a sensitive method for measuring environmental phenols in human milk, utilizing advanced analytical techniques. This research underscores the importance of monitoring environmental pollutants and their potential impact on human health (X. Ye et al., 2008).

properties

IUPAC Name |

[3-[(E)-[[2-(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2O4/c1-15-10-19(8-9-21(15)24)30-14-22(28)27-26-13-16-4-2-7-20(11-16)31-23(29)17-5-3-6-18(25)12-17/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKLQPFMSLOYGM-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

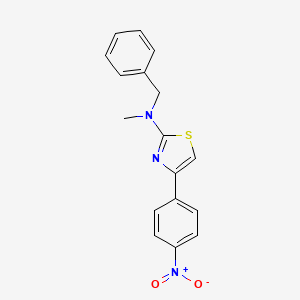

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

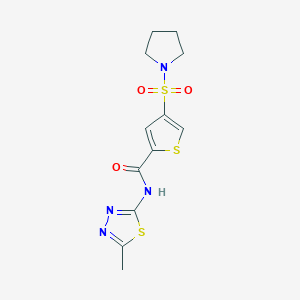

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

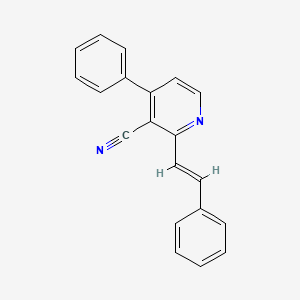

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)